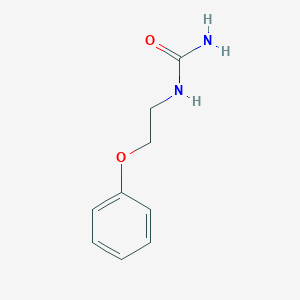

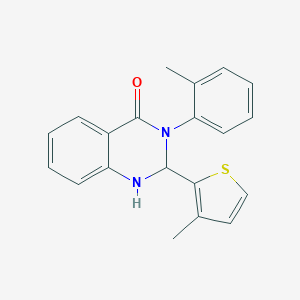

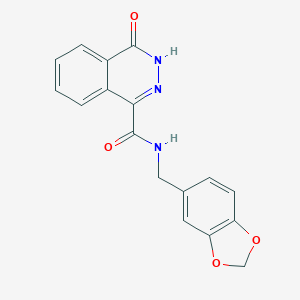

![molecular formula C11H14N4O2S2 B479436 N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 543694-40-2](/img/structure/B479436.png)

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . The synthesized compounds of this class have shown first-rate urease inhibition .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, a related compound, has been synthesized and characterized by IR and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has been studied using 2D and 3D conformer analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesized compounds showed first-rate urease inhibition . The kinetic mechanism of urease inhibition revealed the compounds to be non-competitive inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is 244.32 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Applications

1,2,4-Triazole derivatives are pivotal in the development of new drugs due to their broad range of biological activities. These compounds have been explored for their potential in treating various conditions, including inflammatory diseases, microbial infections, cancer, and as agents against neglected diseases. The synthesis and evaluation of these derivatives are crucial for expanding the pharmaceutical arsenal (Ferreira et al., 2013; Ohloblina, 2022).

Environmental and Material Science

Triazole derivatives are also significant in environmental and material science, where they contribute to the development of new materials such as polymers and scintillators. Their applications in creating advanced materials with specific photophysical properties highlight their versatility beyond biomedical applications (Salimgareeva & Kolesov, 2005).

Green Chemistry and Sustainable Practices

The need for new, more efficient preparations of triazoles that consider energy saving and sustainability is critical. The environmental impact of chemical synthesis and the quest for green chemistry practices are pertinent discussions in the context of triazole derivatives. This aligns with the broader aim of reducing the ecological footprint of chemical manufacturing (Ferreira et al., 2013).

Advanced Oxidation Processes

Research into the degradation of pollutants using advanced oxidation processes (AOPs) sometimes utilizes triazole derivatives. These processes are critical for addressing water scarcity and the accumulation of recalcitrant compounds in the environment. The study of by-products and their biotoxicity is essential for understanding the environmental impact of these processes and for developing more effective and safer degradation methods (Qutob et al., 2022).

Propriétés

IUPAC Name |

N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZOOJDSAEOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

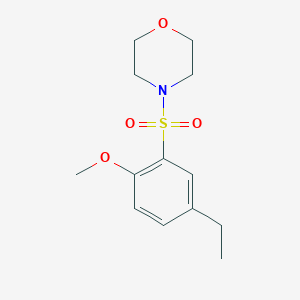

![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)

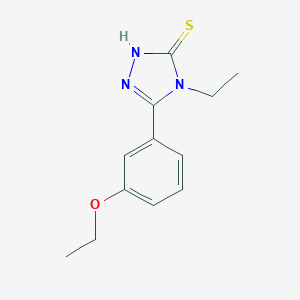

![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)

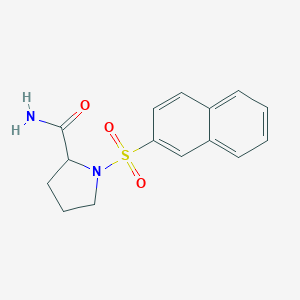

![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)